Brompheniramine-d6 Maleate

Description

Fundamental Chemical Structure and Isotopic Modification

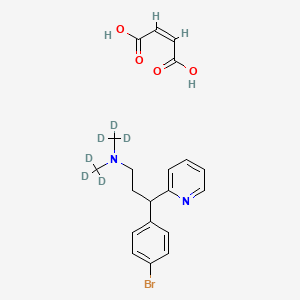

Brompheniramine-d6 Maleate demonstrates a precise deuterium substitution pattern that selectively replaces hydrogen atoms within the N,N-dimethylamino functionality of the parent compound. The systematic name 3-(4-bromophenyl)-3-(2-pyridyl)-N,N-bis(trideuteriomethyl)propan-1-amine maleate accurately describes the molecular architecture, where both methyl groups attached to the nitrogen atom contain three deuterium atoms each. This substitution pattern results in a total of six deuterium atoms incorporated into the molecule, specifically positioned as N,N-bis(trideuteriomethyl) groups, which corresponds to the nomenclature designation "d6" in the compound name.

The molecular formula C20H17D6BrN2O4 represents the complete salt form including the maleic acid counterion, while the base structure maintains the characteristic propylamine antihistamine framework. The deuterium atoms replace hydrogen atoms in a 1:1 stoichiometric ratio within the methylamino groups, preserving the overall molecular geometry while introducing mass differences that facilitate analytical detection and quantification. The exact mass of 440.121765 daltons reflects the precise isotopic composition and provides a definitive molecular signature for mass spectrometric identification.

The substitution pattern specifically targets the N,N-dimethyl portion of the molecule, which represents the most metabolically labile site in the parent compound. This strategic placement of deuterium atoms exploits the kinetic isotope effect, where the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds result in altered metabolic pathways and enhanced compound stability. The Chemical Abstracts Service registry number 1346606-73-2 provides unique identification for this specific deuterated variant.

Stereochemical Considerations and Spatial Configuration

The molecular structure of this compound maintains the inherent chirality present in the parent brompheniramine molecule, with the compound existing as a racemic mixture designated as dl-Brompheniramine-d6 Maleate. The chiral center occurs at the tertiary carbon atom bearing both the 4-bromophenyl and 2-pyridyl substituents, creating two enantiomeric forms that exhibit identical physical properties except for their interaction with polarized light. The deuterium substitution does not affect the stereochemical properties of the molecule, as the isotopic replacement occurs at positions remote from the chiral center.

The spatial arrangement of functional groups within the molecule follows the established propylamine antihistamine architecture, with the 4-bromophenyl ring and 2-pyridyl moiety positioned to optimize receptor binding interactions. The three-carbon propyl chain connecting the chiral center to the deuterated dimethylamino group maintains flexibility that allows conformational adaptation during biological interactions. The maleate salt formation occurs through protonation of the tertiary amine nitrogen, creating a stable ionic complex with the maleic acid dianion.

Properties

IUPAC Name |

3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGKFVAASLQVBO-QPEHKQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Brompheniramine Base

The non-deuterated brompheniramine base is synthesized through a Friedel-Crafts alkylation reaction between 4-bromobenzyl chloride and 2-pyridylpropanol in the presence of a Lewis catalyst such as aluminum chloride. The resulting intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate to introduce the dimethylamino group.

Key reaction parameters:

-

Temperature: 80–100°C

-

Solvent: Anhydrous dichloromethane or toluene

-

Yield: 68–72% after recrystallization.

Deuteration Strategies

Deuterium incorporation is achieved through catalytic exchange reactions or deuterated solvent systems. Two primary methods are employed:

Catalytic Deuteration

Deuterium gas (D₂) is introduced into the brompheniramine structure using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts under high-pressure conditions. This method selectively deuterates the methyl groups attached to the nitrogen atom, replacing six hydrogen atoms with deuterium.

Conditions:

Solvent-Mediated Deuteration

Deuterated solvents such as deuterium oxide (D₂O) or methanol-d4 (CD₃OD) facilitate hydrogen-deuterium exchange at specific positions. This method is less efficient for full deuteration but useful for partial labeling.

Salt Formation with Maleic Acid

The deuterated brompheniramine base is reacted with maleic acid in a 1:1 molar ratio to form the maleate salt. The reaction occurs in anhydrous ethanol under reflux conditions, yielding a crystalline product.

Optimized Parameters:

-

Solvent: Ethanol (99.9%)

-

Temperature: 70–80°C

-

pH: 4.5–5.0 (adjusted with aqueous NaOH)

-

Yield: 85–90%.

Purification and Isolation Techniques

Crystallization

The crude product is purified via recrystallization using a solvent system of ethanol and diethyl ether (3:1 v/v). This step removes unreacted starting materials and byproducts.

Crystallization Data:

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., β-cyclodextrin) ensures enantiomeric purity. Mobile phases containing acetonitrile and ammonium acetate buffer (pH 6.8) achieve baseline separation of enantiomers.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Challenges in Large-Scale Production

Isotopic Dilution

Residual protiated solvents (e.g., H₂O) during deuteration can reduce isotopic purity. Strict anhydrous conditions and solvent pre-drying with molecular sieves mitigate this issue.

Enantiomeric Control

Racemization during salt formation is minimized by maintaining low temperatures (≤30°C) and avoiding strong acids.

Applications in Pharmaceutical Research

This compound is indispensable in:

-

Metabolic Studies: Tracking deuterium labels via LC-MS reveals hepatic cytochrome P450 metabolism pathways.

-

Bioavailability Assays: Deuterium substitution slows metabolic clearance, enabling precise plasma half-life measurements.

Comparative Data Tables

Table 1: Deuteration Methods and Outcomes

| Method | Catalyst/Solvent | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|---|

| Catalytic Deuteration | Pd/C, D₂ | 99.8 | 75 |

| Solvent-Mediated | CD₃OD | 45–60 | 62 |

Table 2: Analytical Specifications

| Parameter | Requirement | Method |

|---|---|---|

| Isotopic Purity | ≥98% D6 | ESI-MS |

| Enantiomeric Excess | ≥99% | Chiral HPLC |

| Residual Solvents | <0.1% | GC-FID |

Chemical Reactions Analysis

Types of Reactions

Brompheniramine-d6 Maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Brompheniramine-d6 Maleate is widely used in scientific research for various applications:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Brompheniramine in the body.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Brompheniramine.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Brompheniramine.

Isotope Labeling: Employed in isotope labeling studies to trace the movement and transformation of the compound in biological systems.

Mechanism of Action

Brompheniramine-d6 Maleate exerts its effects by acting as an antagonist of histamine H1 receptors. This action blocks the effects of histamine, a chemical released during allergic reactions, thereby reducing symptoms such as itching, swelling, and runny nose. The compound also has moderate antimuscarinic effects, which contribute to its sedative properties .

Comparison with Similar Compounds

Research Implications

- Deuterated Compounds : this compound’s isotopic labeling minimizes interference in analytical assays, improving accuracy in drug metabolism studies .

- Stereoselectivity : Dexbrompheniramine Maleate’s efficacy highlights the importance of enantiomeric purity in drug design .

- Aggregation Studies : The self-association behavior of brompheniramine maleate underscores the need for controlled formulation to ensure bioavailability .

Biological Activity

Brompheniramine-d6 maleate is a deuterated derivative of brompheniramine, a first-generation antihistamine primarily used for treating allergic reactions and symptoms of the common cold. This article explores its biological activity, pharmacological properties, and research findings, emphasizing its unique isotopic labeling that enhances its utility in scientific studies.

- Molecular Formula : C₂₀H₁₇D₆BrN₂O₄

- Molecular Weight : 441.35 g/mol

- Structure : Contains six deuterium atoms, which are isotopes of hydrogen.

This compound acts primarily as an antagonist at the histamine H1 receptor , which is responsible for mediating allergic responses. The inhibition of this receptor reduces symptoms such as sneezing, itching, and nasal congestion. Additionally, brompheniramine exhibits moderate antimuscarinic effects, contributing to its sedative properties and potential side effects like dry mouth and blurred vision .

Pharmacokinetics

- Absorption : Well absorbed from the gastrointestinal tract.

- Peak Plasma Concentration : Achieved approximately 5 hours post-administration.

- Elimination Half-Life : About 25 hours, indicating a prolonged effect .

- Metabolism : Primarily hepatic via the cytochrome P-450 system; metabolites are excreted in urine .

Antihistaminic Effects

This compound has demonstrated efficacy in alleviating symptoms associated with rhinovirus infections. In clinical trials, it significantly reduced nasal secretion weights, rhinorrhea scores, sneeze counts, and cough counts compared to placebo .

| Symptom | Brompheniramine Group (Mean) | Control Group (Mean) | P-value |

|---|---|---|---|

| Nasal Secretion | Day 1: 4.3 g | Day 1: 6.8 g | <0.03 |

| Rhinorrhea Score | Day 1: 0.6 | Day 1: 0.8 | <0.03 |

| Sneezing Count | Day 1: 1.8 | Day 1: 3.6 | <0.001 |

| Cough Count | Day 2: 4.7 | Day 2: 7.9 | =0.05 |

Side Effects

Despite its efficacy, this compound is associated with side effects typical of first-generation antihistamines, including sedation and confusion in some patients . The sedative effects can impair performance, particularly in tasks requiring alertness .

Case Studies and Research Findings

-

Performance Impairment Study :

A study assessed the impact of brompheniramine maleate on visuo-motor coordination and subjective performance assessments over several hours post-ingestion. The results indicated significant performance impairment at specific time points after administration . -

Efficacy Against Rhinovirus :

In a randomized controlled trial involving volunteers with rhinovirus colds, brompheniramine maleate was effective in reducing several cold symptoms compared to placebo, highlighting its therapeutic potential beyond allergy treatment . -

Comparative Analysis with Other Antihistamines :

Brompheniramine-d6 has been compared with other antihistamines such as diphenhydramine and chlorpheniramine regarding sedative effects and efficacy in treating allergic symptoms. This comparison underscores its unique profile due to deuteration, which aids in pharmacokinetic studies without altering its pharmacological activity .

Q & A

Q. What chromatographic methods are recommended for quantifying Brompheniramine-d6 Maleate in pharmaceutical formulations, and how are assay parameters validated?

-

Methodological Answer : Use reverse-phase HPLC with UV detection, as outlined in pharmacopeial standards. Prepare a Standard solution using USP-grade reference material and an Assay preparation from the test sample. Inject equal volumes (e.g., 10 µL) and calculate purity using the formula:

where is the Standard concentration (mg/mL), and are peak response ratios. Validate parameters per ICH guidelines, including linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Employ NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to verify deuteration at six positions and maleate counterion presence. Compare spectral data to non-deuterated analogs (e.g., Brompheniramine Maleate) to confirm isotopic purity (>98% d6). Use X-ray crystallography for crystalline structure validation, referencing CCDC databases for known maleate salt patterns .

Q. What are the critical steps in isolating this compound from reaction mixtures?

- Methodological Answer : Optimize recrystallization using ethanol-water (3:1 v/v) at 4°C to precipitate the maleate salt. Monitor pH (4.5–5.5) to prevent maleate degradation. Centrifuge at 10,000 rpm for 15 min and lyophilize the pellet. Purity is confirmed via TLC (Rf = 0.45 in chloroform-methanol 9:1) .

Advanced Research Questions

Q. How can response surface methodology (RSM) improve the formulation of sustained-release this compound delivery systems?

- Methodological Answer : Apply a D-optimal design to optimize drug loading (10–30% w/w), curing time (12–48 hr), and temperature (40–60°C). Use Compritol® 888 ATO as a lipid matrix. Analyze dissolution profiles (USP Apparatus II, pH 6.8) and model release kinetics (Higuchi vs. Korsmeyer-Peppas). Validate predictions with in vivo bioavailability studies in rodent models .

Q. What experimental strategies resolve contradictions in reported self-association behavior of this compound in aqueous solutions?

- Methodological Answer : Use static light scattering (SLS) at 298 K to measure aggregation. If no critical micelle concentration (cmc) is observed (e.g., polydisperse aggregation), supplement with isothermal titration calorimetry (ITC) to quantify stepwise association constants. Compare results to non-deuterated Brompheniramine Maleate to assess isotopic effects on aggregation .

Q. How can genetically engineered microorganisms be leveraged for sustainable synthesis of this compound precursors?

- Methodological Answer : Engineer E. coli with heterologous genes (e.g., maleate synthase) to convert fumarate to maleate. Optimize fed-batch fermentation (pH 7.0, 37°C) with deuterated glucose for d6-labeling. Purify via ion-exchange chromatography (Dowex® 1x2-200 resin) and characterize intermediates via LC-MS .

Q. What computational tools aid in simulating this compound synthesis via reactive distillation?

- Methodological Answer : Model dimethyl maleate synthesis in Aspen Plus V11 using NRTL-RK thermodynamics. Validate against experimental data (e.g., 98% conversion at 17 theoretical stages, reflux ratio 0.25). Extend simulations to deuterated analogs by adjusting vapor-liquid equilibrium (VLE) parameters for isotopic effects .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in deuterium labeling efficiency across synthesis batches?

- Methodological Answer : Perform QC via ²H-NMR to quantify deuteration at each position. If efficiency varies (e.g., <98% at C-3), troubleshoot proton exchange during acidic workup by reducing reaction time or temperature. Use deuterated solvents (e.g., D₂O) to minimize back-exchange .

Q. What statistical approaches are recommended for validating maleate counterion stoichiometry in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.